4-(4-Nitrophenyl)but-3-yn-1-amine
Description
4-(4-Nitrophenyl)but-3-yn-1-amine is a nitro-substituted alkyne-amine derivative characterized by a triple bond (C≡C) at the third position of the butynyl chain and a 4-nitrophenyl group attached to the fourth carbon. The nitro group (-NO₂) at the para position of the aromatic ring enhances its electron-withdrawing properties, influencing its reactivity and interactions in biological or material systems. The triple bond in the alkyne chain may confer rigidity and unique reactivity, such as participation in click chemistry or polymer synthesis .
Properties
CAS No. |
918871-64-4 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(4-nitrophenyl)but-3-yn-1-amine |
InChI |
InChI=1S/C10H10N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,2,8,11H2 |
InChI Key |
MRPKROQVJZPJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(4-Nitrophenyl)but-3-yn-1-amine with structurally or functionally analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural and Functional Group Comparisons
Physicochemical Properties
- Electronic Effects : The nitro group in 4-(4-Nitrophenyl)but-3-yn-1-amine withdraws electron density, polarizing the aromatic ring and alkyne chain. This contrasts with CF₃-substituted analogues (), where fluorine atoms induce lipophilicity without strong resonance effects .
- Solubility and Stability : The primary amine group enhances water solubility compared to amide derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) but may reduce stability under acidic conditions .
- Reactivity : The alkyne moiety enables click chemistry applications (e.g., Huisgen cycloaddition), unlike saturated chains in 4-(4-Nitrophenyl)butan-1-amine .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(4-Nitrophenyl)but-3-yn-1-amine in a laboratory setting?
- Methodological Answer : The synthesis typically involves a Sonogashira coupling reaction between a 4-nitrophenyl halide (e.g., bromide or iodide) and a terminal alkyne precursor, followed by amine functionalization. For example, nitroaryl halides can react with propargylamine derivatives under palladium catalysis in the presence of a copper(I) co-catalyst. Reaction conditions should be optimized for temperature (60–80°C) and solvent (e.g., THF or DMF) to maximize yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How should researchers handle and store 4-(4-Nitrophenyl)but-3-yn-1-amine to ensure safety and stability?
- Methodological Answer : Due to the nitro group’s potential explosivity and the amine’s hygroscopicity, handle the compound in a fume hood with personal protective equipment (gloves, goggles). Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid contact with oxidizing agents or heat sources. Regularly monitor storage conditions for moisture ingress, which may lead to decomposition .
Q. What purification techniques are optimal for isolating 4-(4-Nitrophenyl)but-3-yn-1-amine from reaction mixtures?
- Methodological Answer : After synthesis, use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by column chromatography with a silica gel stationary phase. Gradient elution (e.g., 5–30% ethyl acetate in hexane) improves separation efficiency. For crystalline derivatives, recrystallization from ethanol or methanol can enhance purity. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm with HPLC-MS .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structure of 4-(4-Nitrophenyl)but-3-yn-1-amine, and how can data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish alkyne protons (δ ~2.5–3.0 ppm) and aromatic nitro group signals (δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in stereoelectronic effects by growing single crystals (e.g., via slow evaporation in acetonitrile) and refining structures using SHELXL .
- Contradiction Resolution : Cross-validate NMR data with computational predictions (DFT) and compare mass spectrometry ([M+H]+ ion) to theoretical values.
Q. How can computational chemistry be applied to predict the reactivity of 4-(4-Nitrophenyl)but-3-yn-1-amine in nucleophilic reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Simulate nucleophilic attack pathways (e.g., at the alkyne or amine) using transition-state optimization.
- Compare computed activation energies with experimental kinetics (e.g., via UV-Vis monitoring of reaction progress) to validate models .
Q. What strategies are recommended for analyzing the electronic effects of the nitro group on the amine’s reactivity in this compound?
- Methodological Answer :
- Hammett Analysis : Measure reaction rates of the amine in substituted nitroaryl systems to derive σpara values, correlating electronic effects with reactivity.
- UV-Vis Spectroscopy : Track charge-transfer transitions between the nitro (electron-withdrawing) and amine (electron-donating) groups.
- Electrochemical Studies : Use cyclic voltammetry to quantify redox potentials influenced by the nitro group’s electron-withdrawing nature. Compare with analogous non-nitro compounds to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
